3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopentyl group at the 3-position and a methyl group at the 1-position
Mechanism of Action
Target of Action
The primary target of 3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid is D-amino acid oxidase (DAO) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids. It plays a crucial role in the metabolism of D-amino acids and is involved in several physiological and pathological processes .
Mode of Action
This compound acts as a potent and selective inhibitor of DAO . By binding to DAO, it prevents the enzyme from catalyzing the oxidation of D-amino acids. This inhibition can protect DAO cells from oxidative stress induced by D-Serine .
Biochemical Pathways
The inhibition of DAO affects the metabolism of D-amino acids, particularly D-Serine. D-Serine is a co-agonist of the NMDA receptor and plays a crucial role in several physiological processes, including neurotransmission and synaptic plasticity . By inhibiting DAO, this compound can potentially influence these processes.
Result of Action
The inhibition of DAO by this compound can lead to an increase in the levels of D-Serine, thereby potentially enhancing the activation of NMDA receptors . This can result in various molecular and cellular effects, depending on the specific physiological context. For instance, it has been reported that this compound can prevent formalin-induced tonic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazines. For instance, cyclopentanone can react with methylhydrazine under acidic conditions to form the desired pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The pyrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It may be utilized in the synthesis of novel materials with unique properties, such as polymers or coordination complexes.
Biological Studies: The compound can serve as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It may find use in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-5-carboxylic acid: This compound is similar in structure but lacks the cyclopentyl group.
3-Cyclopentyl-1H-pyrazole-5-carboxylic acid: Similar but without the methyl group at the 1-position.
1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid: Features a phenyl group instead of a cyclopentyl group.
Uniqueness
3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both the cyclopentyl and methyl groups, which can influence its chemical reactivity and biological activity. These substitutions may enhance its binding affinity to certain targets or alter its physical properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
5-cyclopentyl-2-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12-9(10(13)14)6-8(11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXXLDYRWBIXID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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